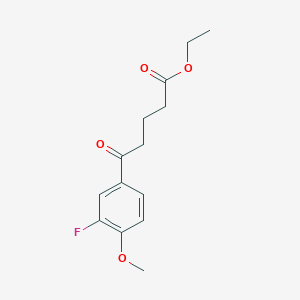

Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate

Description

This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of heterocyclic compounds such as Schiff bases, isoxazoles, and 1,3,4-oxadiazoles . Its structural uniqueness arises from the combination of electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aromatic ring, which influence its reactivity and physicochemical properties. Predicted physical properties include a boiling point of 343.5±22.0 °C and a density of 1.128±0.06 g/cm³ .

Properties

IUPAC Name |

ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO4/c1-3-19-14(17)6-4-5-12(16)10-7-8-13(18-2)11(15)9-10/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNUJJHTCDIXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(3-fluoro-4-methoxyphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems also ensures consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: 5-(3-fluoro-4-methoxyphenyl)-5-oxovaleric acid.

Reduction: 5-(3-fluoro-4-methoxyphenyl)-5-hydroxyvalerate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antimicrobial and antitubercular activities.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets in biological systems. The fluoro and methoxy groups on the phenyl ring enhance its lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can inhibit the activity of these proteins, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate with structurally related β-keto esters, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Molecular Properties

Key Observations :

- Halogen vs. Alkyl/Methoxy : Chlorine substituents (e.g., 3-Cl in ) increase molecular weight and lipophilicity compared to fluorine. Methoxy groups (e.g., 4-OCH₃ in ) enhance solubility but reduce metabolic stability.

- Positional Effects : Fluorine at the 3-position (as in the target compound) minimizes steric hindrance compared to 2-position halogens (e.g., ), favoring nucleophilic reactions at the ketone.

- Multi-Substituted Rings : Compounds with multiple methoxy groups (e.g., ) exhibit higher molecular weights and boiling points due to increased polarity.

Physicochemical Properties

Table 2: Comparative Physical Properties

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Purity (%) |

|---|---|---|---|

| This compound | 343.5±22.0 (predicted) | 1.128±0.06 | N/A |

| Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate | Not reported | Not reported | >97 |

| Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate | Not reported | Not reported | 97 |

| Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate | Not reported | Not reported | 95 |

Biological Activity

Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate is a synthetic compound with significant potential in biological applications. Its unique structural features, including a fluoro-substituted aromatic ring and a keto functional group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 284.29 g/mol. The presence of both a fluoro group and a methoxy group enhances its reactivity and biological activity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.29 g/mol |

| Functional Groups | Ester, Ketone |

| Structural Features | Fluoro-substituted aromatic ring, oxovalerate moiety |

Target Interactions

The compound interacts with various enzymes and receptors , influencing multiple biological processes. Notably, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of xenobiotics and endogenous compounds. These interactions can lead to either inhibition or activation of enzymatic activity, depending on the specific target.

Biochemical Pathways

This compound modulates several key biochemical pathways:

- Cell Signaling : It affects pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.

- Gene Expression : The compound acts as a ligand for nuclear receptors, influencing transcriptional activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity , particularly against certain bacterial strains. This is consistent with the behavior of many derivatives of phenolic compounds that show antibacterial and antifungal properties.

Antioxidant Activity

The compound also demonstrates antioxidant properties , which may contribute to its protective effects against oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Related compounds have shown potential anti-inflammatory effects, suggesting that this compound may also possess similar properties. This could have implications for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research indicates that this compound can inhibit specific proteases by binding to their active sites. This mechanism prevents substrate access, showcasing its potential as an enzyme inhibitor.

- Cellular Effects : In vitro studies have demonstrated that this compound can alter gene expression patterns by interacting with transcription factors, thus influencing various cellular processes.

- Therapeutic Applications : Given its diverse biological activities, there is growing interest in exploring the therapeutic potential of this compound in treating infections and inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.